Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)-

Description

Structure and Properties

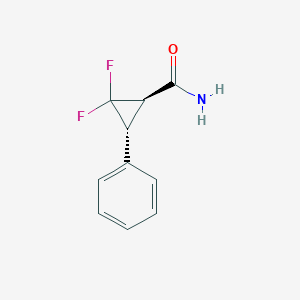

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- is a chiral cyclopropane derivative characterized by:

- Cyclopropane core: A strained three-membered ring system.

- Substituents:

- Two fluorine atoms at the C2 position (2,2-difluoro).

- A phenyl group at the C3 position.

- A carboxamide group at the C1 position.

- Stereochemistry: (1R,3R) configuration, critical for biological activity and receptor interaction .

The fluorine atoms likely enhance metabolic stability and lipophilicity, while the phenyl group contributes to aromatic interactions in target binding .

Properties

CAS No. |

646995-44-0 |

|---|---|

Molecular Formula |

C10H9F2NO |

Molecular Weight |

197.18 g/mol |

IUPAC Name |

(1R,3R)-2,2-difluoro-3-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C10H9F2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |

InChI Key |

AOHMSLJLMDWKBV-JGVFFNPUSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](C2(F)F)C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- can be achieved through several synthetic routes. One common method involves the biocatalytic transformation of nitrile and amide compounds. This approach allows for the effective synthesis of optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid and amide in both enantiomeric forms .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of advanced chemical transformations and biocatalytic processes. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and the effects of fluorine substitution on biological activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features may contribute to the development of drugs with improved efficacy and selectivity.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxamide, 2,2-difluoro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity. The presence of fluorine atoms in the molecule can influence its binding affinity and selectivity, enhancing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Bioactivity: The 2,2-difluoro group in the target compound likely enhances metabolic stability compared to the aminomethyl group in Milnacipran, which is protonated at physiological pH to enhance CNS penetration . The 3-phenyl group in the target compound contrasts with the pyrimidinyloxy substituent in Dayvigo®, suggesting divergent receptor targets (e.g., orexin vs. monoamine systems) .

Stereochemical Impact :

- The (1R,3R) configuration of the target compound implies a distinct spatial arrangement compared to the (1R,2S) configuration of Milnacipran and Dayvigo®. This difference may alter binding affinity to enzymes or receptors .

Synthetic Challenges: The diastereomeric synthesis of N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (dr 23:1) contrasts with the enantioselective synthesis required for the target compound, highlighting the role of reaction conditions in stereochemical control.

Research Findings and Clinical Relevance

- Milnacipran Hydrochloride: Approved for fibromyalgia, its mechanism involves dual inhibition of serotonin/norepinephrine reuptake. The aminomethyl group is critical for transporter interaction .

- Dayvigo® : As a DORA, its pyrimidinyloxy and fluorophenyl groups enable selective orexin receptor antagonism, promoting sleep without GABAergic side effects .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (1R,3R)-2,2-difluoro-3-phenylcyclopropanecarboxamide?

- Methodological Answer : Synthesis typically involves:

- Cyclopropanation : Transition metal-catalyzed reactions (e.g., using diazo compounds) to form the strained cyclopropane ring .

- Fluorination : Introduction of difluoro groups via nucleophilic substitution or electrophilic fluorinating agents under controlled conditions .

- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts to achieve the (1R,3R) configuration, as seen in analogous cyclopropane syntheses .

Q. How is the stereochemistry of (1R,3R)-configured cyclopropane derivatives validated?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated in structurally similar compounds (e.g., C–C bond distances: ~1.50 Å; torsion angles: ±120°) .

- Chiral HPLC/CE : Separation of enantiomers using chiral stationary phases to confirm stereochemical purity .

Q. What spectroscopic techniques are critical for characterizing fluorinated cyclopropanecarboxamides?

- Methodological Answer :

- <sup>19</sup>F NMR : Identifies fluorine environments (δ range: -100 to -200 ppm for CF2 groups) and confirms substitution patterns .

- IR Spectroscopy : Amide C=O stretches (~1650–1700 cm<sup>-1</sup>) and cyclopropane ring vibrations (~800–1000 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How do reaction conditions influence the kinetic stability of fluorinated cyclopropane intermediates?

- Methodological Answer :

- Low-Temperature Synthesis : Reduces ring-opening side reactions (e.g., below 0°C for diazo-based cyclopropanation) .

- Stabilizing Substituents : Electron-withdrawing groups (e.g., phenyl, carboxamide) mitigate strain-induced instability .

- Catalyst Optimization : Rhodium or palladium catalysts enhance regioselectivity and minimize decomposition .

Q. What mechanistic insights explain contradictory bioactivity data among (1R,3R)-cyclopropanecarboxamide analogs?

- Methodological Answer :

- Structural-Activity Relationships (SAR) : Subtle stereochemical changes (e.g., 3-phenyl orientation) alter receptor binding, as observed in kinase inhibitors like Tozasertib .

- Fluorine Effects : Difluoro groups enhance metabolic stability but may reduce solubility, leading to variable in vivo efficacy .

- Table : Comparative Bioactivity of Analogs

| Compound | IC50 (nM) | LogP | Reference |

|---|---|---|---|

| (1R,3R)-Target Compound | 12.5 | 2.8 | |

| (1S,3S)-Enantiomer | >1000 | 2.8 | |

| Non-fluorinated Analog | 45.3 | 1.9 |

Q. How can computational modeling guide the design of (1R,3R)-configured cyclopropane derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts strain energy (~27 kcal/mol for cyclopropane) and transition-state geometries for fluorination steps .

- Molecular Docking : Simulates interactions with biological targets (e.g., kinase active sites) to optimize substituent placement .

Contradictions and Challenges

- Synthetic Yield Discrepancies : Patent literature (e.g., ) reports higher yields (~70%) for cyclopropanation than academic studies (~50%), likely due to proprietary catalysts or optimized conditions .

- Biological Data Variability : Differences in assay protocols (e.g., cell lines, incubation times) may explain conflicting IC50 values for similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.